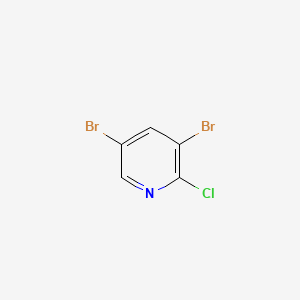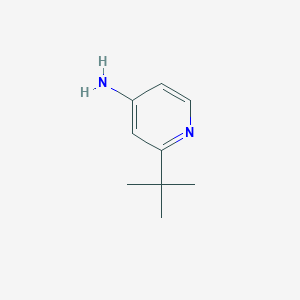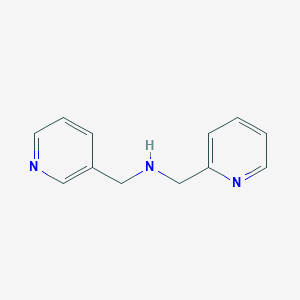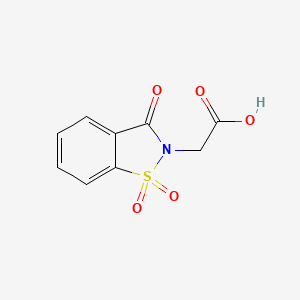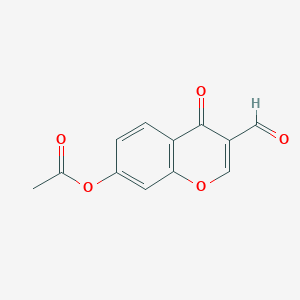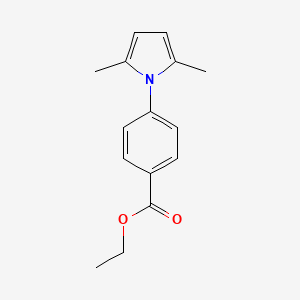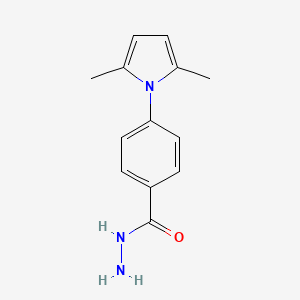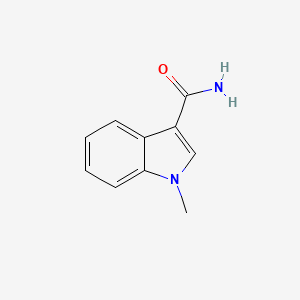
1-甲基-1H-吲哚-3-甲酰胺
描述
1-Methyl-1H-indole-3-carboxamide is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
科学研究应用
1-甲基-1H-吲哚-3-甲酰胺已被广泛研究用于:
生物学: 研究其在抑制酶和与生物受体相互作用中的作用.
医学: 探索其作为抗病毒、抗癌和抗菌剂的潜力.
工业: 用于开发染料、颜料和其他工业化学品.
作用机制
1-甲基-1H-吲哚-3-甲酰胺的作用机制涉及其与特定分子靶标和途径的相互作用。 例如,已证明它通过与活性位点结合来抑制某些酶的活性,从而阻止底物结合和随后的催化活性 。 此外,它与生物受体的相互作用可以调节各种细胞过程,从而产生治疗效果 .
生化分析
Biochemical Properties
1-methyl-1H-indole-3-carboxamide plays a significant role in biochemical reactions due to its ability to form hydrogen bonds with enzymes and proteins. This compound has been shown to interact with a variety of enzymes, including HIV-1 protease, renin, and HLGP (human liver glycogen phosphorylase). The carboxamide group in 1-methyl-1H-indole-3-carboxamide facilitates these interactions by forming hydrogen bonds with the active sites of these enzymes, leading to their inhibition .
Cellular Effects
1-methyl-1H-indole-3-carboxamide has been observed to influence various cellular processes. It has shown potential anticancer activity by inducing apoptosis in cancer cells. The compound affects cell signaling pathways, particularly those involved in oxidative stress and apoptosis. For instance, it has been reported to stimulate the production of reactive oxygen species (ROS), leading to cellular damage and apoptosis . Additionally, 1-methyl-1H-indole-3-carboxamide can modulate gene expression, further impacting cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of 1-methyl-1H-indole-3-carboxamide involves its interaction with specific biomolecules. The compound binds to the active sites of enzymes through hydrogen bonding, leading to enzyme inhibition. This inhibition can result in the disruption of metabolic pathways and cellular processes. For example, the interaction of 1-methyl-1H-indole-3-carboxamide with HIV-1 protease inhibits the enzyme’s activity, preventing the maturation of viral proteins and thereby inhibiting viral replication .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-methyl-1H-indole-3-carboxamide have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory effects on enzymes and cellular processes. Long-term studies have indicated that 1-methyl-1H-indole-3-carboxamide can lead to sustained inhibition of target enzymes, resulting in prolonged effects on cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 1-methyl-1H-indole-3-carboxamide vary with different dosages in animal models. At lower doses, the compound has shown therapeutic potential with minimal adverse effects. At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
1-methyl-1H-indole-3-carboxamide is involved in various metabolic pathways, primarily through its interaction with enzymes. The compound has been shown to inhibit key enzymes in metabolic pathways, leading to alterations in metabolic flux and metabolite levels. For instance, its inhibition of human liver glycogen phosphorylase affects glycogen metabolism, impacting glucose levels in the body .
Transport and Distribution
The transport and distribution of 1-methyl-1H-indole-3-carboxamide within cells and tissues are facilitated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments. Its interaction with binding proteins can influence its localization and accumulation within specific tissues, affecting its overall activity and function .
Subcellular Localization
1-methyl-1H-indole-3-carboxamide exhibits specific subcellular localization, which can impact its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it can interact with target enzymes and proteins. Post-translational modifications, such as phosphorylation, can further influence its subcellular localization and activity, directing it to specific compartments or organelles .
准备方法
1-甲基-1H-吲哚-3-甲酰胺的合成通常涉及吲哚的甲基化,然后形成甲酰胺基团。 一种常用的方法包括费歇尔吲哚合成,其中苯肼在酸催化剂的存在下与醛或酮反应 。 工业生产方法通常采用类似的合成路线,但规模更大,确保高产率和纯度 .
化学反应分析
相似化合物的比较
1-甲基-1H-吲哚-3-甲酰胺可以与其他吲哚衍生物进行比较,例如:
吲哚-3-甲酰胺: 结构相似,但在氮原子上没有甲基。
1-甲基吲哚: 缺少甲酰胺基团,使其在化学反应中的用途不如前者广泛。
吲哚-3-乙酸: 植物激素,具有羧酸基团而不是甲酰胺.
属性
IUPAC Name |
1-methylindole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-12-6-8(10(11)13)7-4-2-3-5-9(7)12/h2-6H,1H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQHFXKJFJHBAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356397 | |
| Record name | 1-methyl-1H-indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118959-44-7 | |
| Record name | 1-methyl-1H-indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


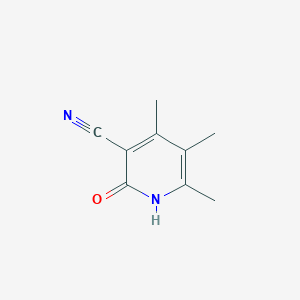

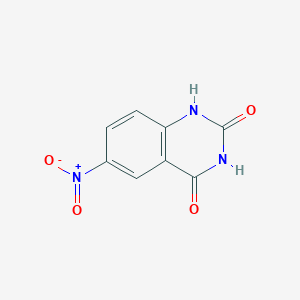
![2-Acetylamino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B1298876.png)
